7-Methyl-5-oxidopteridin-5-ium-4-amine

Description

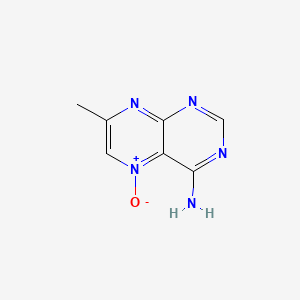

7-Methyl-5-oxidopteridin-5-ium-4-amine is a pteridine derivative characterized by a bicyclic pteridin ring system with distinct functional groups: a methyl substituent at position 7, an oxidized N-oxide group at position 5 (forming a 5-ium charge), and an amine group at position 4 (Figure 1). Pteridins are nitrogen-containing heterocycles composed of fused pyrimidine and pyrazine rings, which are central to biological molecules like folate cofactors.

Properties

CAS No. |

1010-55-5 |

|---|---|

Molecular Formula |

C7H7N5O |

Molecular Weight |

177.167 |

IUPAC Name |

7-methyl-5-oxidopteridin-5-ium-4-amine |

InChI |

InChI=1S/C7H7N5O/c1-4-2-12(13)5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H2,8,9,10,11) |

InChI Key |

NLRZUEWXTBSGPB-UHFFFAOYSA-N |

SMILES |

CC1=C[N+](=C2C(=NC=NC2=N1)N)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-5-oxidopteridin-5-ium-4-amine typically involves the reaction of 7-chloropterin with propargyl alcohol in the presence of sodium hydride . This method ensures the formation of the desired pteridine derivative with high purity, which is validated through techniques such as NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography .

Industrial Production Methods

While specific industrial production methods for 7-Methyl-5-oxidopteridin-5-ium-4-amine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The scalability of this synthesis method makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5-oxidopteridin-5-ium-4-amine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 7-Methyl-5-oxidopteridin-5-ium-4-amine

Scientific Research Applications

7-Methyl-5-oxidopteridin-5-ium-4-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of other pteridine derivatives and as a reagent in various chemical reactions.

Biology: The compound is studied for its role in biological processes and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to pteridine metabolism.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-5-oxidopteridin-5-ium-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in pteridine metabolism, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately influencing various physiological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 7-Methyl-5-oxidopteridin-5-ium-4-amine, its structural and functional attributes are compared to related heterocyclic compounds, including pteridine derivatives, pyrimidines, and fused-ring systems (Table 1).

Table 1: Structural and Functional Comparison of 7-Methyl-5-oxidopteridin-5-ium-4-amine with Analogous Compounds

Key Findings from Comparative Analysis:

Core Structure Differences :

- Pteridine derivatives (e.g., 7-Methyl-5-oxidopteridin-5-ium-4-amine, methotrexate analogs) feature fused pyrimidine-pyrazine rings, enabling planar geometries for enzyme active-site binding. In contrast, pyrimidines (e.g., 4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine) are single-ring systems with fewer sites for functionalization .

- The pyrrolo[2,3-d]pyrimidine in introduces a fused pyrrole ring, enhancing π-stacking interactions but differing in electronic properties from pteridins .

Substituent Effects: N-Oxide Group: The 5-oxido group in the target compound increases polarity and hydrogen-bonding capacity compared to non-oxidized analogs (e.g., methotrexate derivatives), which may alter pharmacokinetics . Methyl vs. Chloro Substitutents: Chlorine atoms in pyrimidine derivatives (e.g., 2-Chloro-4-methylpyrimidin-5-amine) improve electrophilicity, facilitating nucleophilic substitution reactions in synthesis .

Biological and Industrial Relevance :

- Methotrexate-related pteridins are clinically validated for anticancer activity, suggesting that the target compound’s N-oxide and methyl groups could be optimized for similar therapeutic targets .

- Pyrimidine derivatives () are prioritized as synthetic intermediates due to simpler functionalization, whereas fused-ring systems (pteridins, pyrrolopyrimidines) are explored for targeted drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.